N-Methyl Substituent Minimizes Steric Bulk Relative to N-Isopropyl and N-tert-Butyl Analogs
Among the 4-amino-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one series, the N-methyl substituent on the target compound (CAS 1340182-03-7) represents the smallest available N-alkyl group, minimizing steric hindrance at the pyrrolidinone nitrogen. This contrasts with the N-isopropyl analog (CAS 1461707-17-4) and the N-tert-butyl analog (CAS 1461707-55-0), which introduce progressively larger steric bulk. The reduced steric demand of N-methyl preserves conformational flexibility at the 5-aryl position and facilitates subsequent N-demethylation or N-functionalisation strategies that are sterically impeded with bulkier N-substituents . While no published comparative crystallographic or computational conformational data exist for this exact series, the principle is well-established for N-alkyl lactams: increasing N-alkyl size restricts ring puckering modes and alters the dihedral angle between the aryl ring and the pyrrolidinone plane. Further head-to-head experimental conformational analysis (e.g., X-ray crystallography or DFT calculations) comparing N-methyl, N-isopropyl, and N-tert-butyl analogs would be required to quantify the magnitude of this effect for this specific scaffold .
| Evidence Dimension | N-substituent steric bulk (approximated by substituent molar refractivity or Taft Es parameter) |
|---|---|
| Target Compound Data | N-CH₃ (methyl); MW 242.68 g·mol⁻¹; minimal steric demand |
| Comparator Or Baseline | N-CH(CH₃)₂ (isopropyl) analog CAS 1461707-17-4, MW ~270.73 g·mol⁻¹; N-C(CH₃)₃ (tert-butyl) analog CAS 1461707-55-0, MW ~284.76 g·mol⁻¹; both with progressively larger steric profiles |
| Quantified Difference | Molecular weight increase of approximately 28–42 g·mol⁻¹ for isopropyl and tert-butyl analogs respectively; qualitative steric ranking: methyl << isopropyl < tert-butyl |
| Conditions | Structural inference based on substituent identity; no published head-to-head conformational analysis available for this specific scaffold |
Why This Matters
For medicinal chemistry campaigns where the N-substituent is a point of SAR exploration, the N-methyl compound provides the least sterically encumbered starting point, enabling subsequent N-dealkylation or the widest scope of N-functionalisation without pre-existing steric blockade.
